molecular formula C14H14O5 B2878114 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid CAS No. 735336-36-4

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B2878114
CAS No.: 735336-36-4
M. Wt: 262.261
InChI Key: DEAUUAZEQGZVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C13H12O5. It is a specialty product often used in proteomics research . The compound features a furan ring substituted with a carboxylic acid group, a methoxyphenoxy group, and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid typically involves the reaction of 4-methoxyphenol with 2-methylfuran-3-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(4-methoxyphenoxymethyl)-2-methylfuran-3-aldehyde, while reduction can produce 5-(4-methoxyphenoxymethyl)-2-methylfuran-3-methanol .

Scientific Research Applications

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 4-Methoxy-2-methylphenylboronic acid

Uniqueness

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-9-13(14(15)16)7-12(19-9)8-18-11-5-3-10(17-2)4-6-11/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAUUAZEQGZVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)COC2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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